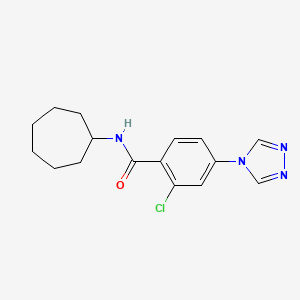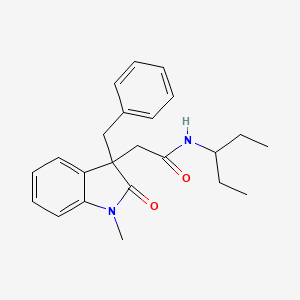![molecular formula C22H27N3O2 B5427486 N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5427486.png)
N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPAPA is a piperazine derivative that exhibits potent anti-inflammatory and analgesic properties. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, chronic pain, and inflammatory disorders.
作用機序
The exact mechanism of action of MPAPA is not yet fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. MPAPA has also been shown to modulate the activity of various enzymes and receptors involved in pain signaling, including COX-2 and TRPV1.
Biochemical and Physiological Effects:
MPAPA has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins. MPAPA has also been shown to modulate the activity of TRPV1, a receptor involved in pain signaling. Additionally, the compound has been shown to exhibit antioxidant and neuroprotective properties.
実験室実験の利点と制限
MPAPA has several advantages as a research tool. The compound exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for investigating the mechanisms underlying these processes. MPAPA is also relatively easy to synthesize, allowing for large-scale production of the compound. However, there are also limitations to the use of MPAPA in lab experiments. The compound has not yet been extensively studied in humans, and its safety profile is not well established. Additionally, the exact mechanism of action of MPAPA is not yet fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on MPAPA. One area of interest is the development of novel MPAPA derivatives with improved pharmacological properties. Another potential direction is the investigation of MPAPA's potential as a therapeutic agent in various diseases, including cancer, chronic pain, and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAPA and to establish its safety profile in humans.
合成法
The synthesis of MPAPA involves the reaction of 3-methoxybenzoyl chloride with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain MPAPA in high yield and purity.
科学的研究の応用
MPAPA has been the subject of numerous scientific studies, owing to its promising therapeutic potential. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. MPAPA has also been investigated for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-27-21-11-5-10-20(17-21)23-22(26)18-25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16,18H2,1H3,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIAQRPTNBQLBU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B5427405.png)


![1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5427432.png)

![benzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5427444.png)
![4,5-dimethyl-N'-[1-(2-thienyl)butylidene]-3-thiophenecarbohydrazide](/img/structure/B5427446.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5427448.png)

![2,4-dimethoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5427461.png)
![5-nitro-6-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5427468.png)
![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5427490.png)
![N-[1-methyl-2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5427495.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)